REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[C:3]1[C:4]([CH3:9])=[N:5][CH:6]=[CH:7][CH:8]=1.[Se]=[O:12]>O1CCOCC1>[F:1][CH:2]([F:10])[C:3]1[C:4]([CH:9]=[O:12])=[N:5][CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C(=NC=CC1)C)F
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
[Se]=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed
|
Type
|
TEMPERATURE
|
Details
|
at reflux for twelve hours
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
CUSTOM
|
Details
|
purified with flash chromatography (12+S Biotage, heptane/ethyl acetate=1:0 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=NC=CC1)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: CALCULATEDPERCENTYIELD | 9.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |